Pomolic Acid

Catalog No.
S598812
CAS No.
13849-91-7
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomolic Acid

CAS Number

13849-91-7

Product Name

Pomolic Acid

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1

InChI Key

ZZTYPLSBNNGEIS-OPAXANQDSA-N

SMILES

Array

Synonyms

pomolic acid

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O

The exact mass of the compound Pomolic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 670661. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pomolic acid (19α-hydroxyursolic acid) is a pentacyclic triterpenoid of the ursane class, distinguished by its specific hydroxylation pattern at the C-3 and C-19 positions alongside a C-28 carboxylic acid. While sharing a core scaffold with widely available triterpenes like ursolic acid and oleanolic acid, Pomolic acid's unique C-19α hydroxyl group fundamentally alters its physicochemical properties, intermolecular hydrogen bonding, and biological target engagement[1]. In commercial and research procurement, it serves as a high-value precursor for semi-synthetic derivatization and a specialized reference standard in metabolic, antiviral, and oncological screening workflows where standard unhydroxylated analogs fail to provide sufficient activity or selectivity [2].

Procuring generic ursolic acid or oleanolic acid as a cost-saving substitute for Pomolic acid routinely results in assay failure and synthetic dead-ends. The absence of the C-19α hydroxyl group in ursolic acid eliminates a critical hydrogen-bond donor and an orthogonal reactive site necessary for advanced derivatization [1]. Functionally, this structural deficit means that generic substitutes lack the specific target engagement required for advanced metabolic inhibition (such as GPDH suppression) [2] and exhibit significantly higher baseline cytotoxicity in cellular assays [3]. Consequently, for workflows requiring targeted C-19 functionalization or wide therapeutic windows in phenotypic screening, Pomolic acid cannot be substituted.

Post-Differentiation Adipocyte GPDH Suppression vs. Ursolic Acid

In metabolic assays targeting triglyceride synthesis, Pomolic acid actively suppresses glycerol-3 phosphate dehydrogenase (GPDH) activity in differentiated 3T3-L1 adipocytes. Head-to-head comparisons demonstrate that standard in-class substitutes, Ursolic acid and Oleanolic acid, fail to exert this suppressive effect under identical post-differentiation conditions, highlighting the critical functional role of the C-19α hydroxyl group[1].

Evidence DimensionGPDH activity suppression in differentiated 3T3-L1 adipocytes
Target Compound DataActive suppression of GPDH and lipid accumulation
Comparator Or BaselineUrsolic acid and Oleanolic acid (No effect / 0% suppression)
Quantified DifferenceBinary functional divergence (Active vs. Inactive)
ConditionsInsulin-containing medium post-differentiation induction

For procurement in metabolic disorder drug discovery, Pomolic acid is non-interchangeable with Ursolic acid, as only Pomolic acid provides the necessary GPDH-inhibitory hit.

Superior Antiviral Therapeutic Index and Lower Cytotoxicity

When evaluated for anti-HIV-1 replication activity in H9 cells, Pomolic acid demonstrates a superior safety profile compared to Ursolic acid. While both compounds show similar effective concentrations (EC50), Pomolic acid exhibits significantly lower cytotoxicity (IC50 = 23.3 µg/mL) than Ursolic acid (IC50 = 6.5 µg/mL), resulting in a Therapeutic Index (T.I.) of 16.6 versus 3.3 for Ursolic acid [1].

Evidence DimensionTherapeutic Index (T.I.) in H9 cells
Target Compound DataT.I. = 16.6 (EC50 = 1.4 µg/mL, IC50 = 23.3 µg/mL)
Comparator Or BaselineUrsolic acid: T.I. = 3.3 (EC50 = 2.0 µg/mL, IC50 = 6.5 µg/mL)
Quantified Difference~5-fold higher therapeutic safety window
ConditionsAcutely infected H9 cell growth and HIV-1 replication assay

Buyers sourcing triterpenoid scaffolds for antiviral library development should prioritize Pomolic acid to minimize baseline cytotoxicity and maximize the therapeutic window.

Precursor Suitability via C-19α Hydroxyl Functionalization

Structurally, Pomolic acid (19α-hydroxyursolic acid) diverges from the baseline Ursolic acid by the presence of a tertiary hydroxyl group at the C-19 position. This specific functional group not only alters its intermolecular hydrogen bonding and self-assembly behavior but also provides an essential orthogonal reactive site for semi-synthetic modifications (e.g., esterification or glycosylation) that is entirely absent in Ursolic acid and Oleanolic acid[1].

Evidence DimensionAvailable reactive sites for semi-synthesis
Target Compound DataC-3 hydroxyl, C-28 carboxyl, and C-19α hydroxyl
Comparator Or BaselineUrsolic acid (Lacks C-19α hydroxyl)
Quantified Difference+1 tertiary hydroxyl group for orthogonal functionalization
ConditionsChemical derivatization and structural activity relationship (SAR) studies

For synthetic chemists and formulators, Pomolic acid is the mandatory starting material when targeting 19-substituted ursane derivatives, as generic ursolic acid cannot be directly functionalized at this position without complex C-H activation.

Metabolic Disorder Drug Discovery

Due to its unique ability to suppress GPDH activity in differentiated adipocytes—a mechanism where ursolic acid fails—Pomolic acid is the preferred triterpenoid scaffold for developing targeted anti-obesity and lipid-lowering therapeutics [1].

Antiviral Library Development

With a therapeutic index approximately 5 times wider than standard ursolic acid, Pomolic acid serves as a superior, low-toxicity starting material for synthesizing novel anti-HIV and broad-spectrum antiviral agents [2].

Advanced Semi-Synthetic Derivatization

The presence of the C-19α hydroxyl group makes Pomolic acid an essential precursor for medicinal chemists requiring an orthogonal reactive site to synthesize highly functionalized ursane derivatives, which is chemically inaccessible using generic ursolic acid [3].

Physical Description

Solid

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 Da

Monoisotopic Mass

472.35526001 Da

Heavy Atom Count

34

Appearance

Powder

Melting Point

301-303°C

UNII

60HAB1ZK1T

Wikipedia

Pomolic acid

Dates

Last modified: 08-15-2023

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